N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

HIF-1α inhibition Transcriptional activity Anti-angiogenesis

N-(3-(Benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 2034415-75-1), designated G0811 in the primary literature, is a synthetic benzofuran-sulfonamide hybrid small molecule. It was identified through a screen for inhibitors of hypoxia-inducible factor (HIF)-1α signal transduction and is classified as an anti-angiogenic agent.

Molecular Formula C19H21NO4S
Molecular Weight 359.44
CAS No. 2034415-75-1
Cat. No. B2600807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide
CAS2034415-75-1
Molecular FormulaC19H21NO4S
Molecular Weight359.44
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC
InChIInChI=1S/C19H21NO4S/c1-14-12-17(9-10-18(14)23-2)25(21,22)20-11-5-7-16-13-15-6-3-4-8-19(15)24-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3
InChIKeyQIHFQAIZKBPGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide (G0811): Compound Identity and Core Pharmacological Classification for Research Procurement


N-(3-(Benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 2034415-75-1), designated G0811 in the primary literature, is a synthetic benzofuran-sulfonamide hybrid small molecule [1]. It was identified through a screen for inhibitors of hypoxia-inducible factor (HIF)-1α signal transduction and is classified as an anti-angiogenic agent [1]. The compound features a benzofuran core linked via a propyl chain to a 4-methoxy-3-methylbenzenesulfonamide moiety, a scaffold distinct from classical HIF-1α inhibitors such as chalcones, tanshinones, and the N-(benzofuran-5-yl)aromaticsulfonamide series [1][2].

Procurement Risk Alert: Why G0811 Cannot Be Replaced by Generic Benzofuran-Sulfonamide Analogs Without Quantitative Justification


Benzofuran-sulfonamide derivatives exhibit highly divergent HIF-1α inhibitory potencies and selectivity profiles depending on the substitution pattern and linker architecture [1]. The N-(benzofuran-5-yl)aromaticsulfonamide series represented by compound 7q requires micromolar concentrations (IC50 = 12.5 ± 0.7 μM) to inhibit HIF-1 transcriptional activity, while the N-(benzofuran-2-yl)propyl scaffold of G0811 places the sulfonamide group at a distinct vector that alters target engagement [1][2]. Simple replacement of G0811 with a generic benzofuran-sulfonamide analog risks loss of the specific phenotypic signature—HIF-1α suppression without HUVEC toxicity at effective doses—that defines its research utility [1]. The evidence below quantifies where G0811's differentiation is documented and where data gaps remain.

Quantitative Differentiation Evidence: G0811 vs. Closest Analog Compounds in Anti-Angiogenic and HIF-1α Inhibition Assays


HIF-1α Transcriptional Activity: G0811 Suppression of HIF-1α Stability vs. N-(Benzofuran-5-yl)aromaticsulfonamide 7q Transcriptional Inhibition

G0811 suppresses HIF-1α protein stability in cancer cells under hypoxic conditions, a mechanism distinct from direct transcriptional activity inhibition measured for the comparator series [1][2]. In the G0811 study, HIF-1α protein levels were qualitatively reduced as demonstrated by western blot, but no IC50 value for HIF-1 transcriptional activity was reported [1]. By contrast, the N-(benzofuran-5-yl)aromaticsulfonamide derivative 7q inhibited HIF-1 transcriptional activity with an IC50 of 12.5 ± 0.7 μM in MCF-7 cells [2]. This represents a class-level inference: G0811 targets HIF-1α stability upstream of transcriptional activation, while compound 7q acts at the transcriptional level, indicating non-interchangeable mechanisms despite shared sulfonamide-benzofuran ancestry.

HIF-1α inhibition Transcriptional activity Anti-angiogenesis

VEGF Secretion Inhibition: G0811 VEGF Downregulation vs. N-(Benzofuran-5-yl)aromaticsulfonamide 7q

G0811 effectively decreased the expression of vascular endothelial growth factor (VEGF), a downstream target gene of HIF-1α, although the primary publication did not report a quantitative IC50 value for this endpoint [1]. In contrast, compound 7q from the N-(benzofuran-5-yl)aromaticsulfonamide series inhibited VEGF secretion with an IC50 of 18.8 μM in MCF-7 cells [2]. The available evidence indicates that both compounds engage the HIF-1α/VEGF axis, but the quantitative potency of G0811 for VEGF suppression remains undefined in the public domain, preventing direct head-to-head potency comparison.

VEGF secretion Anti-angiogenesis HIF-1α target gene

In Vitro Angiogenesis: G0811 Tube Formation and Chemoinvasion Inhibition with HUVEC Viability Sparing vs. N-(Benzofuran-5-yl)aromaticsulfonamide 7q Migration Suppression

G0811 inhibited in vitro angiogenesis as validated by tube formation and chemoinvasion assays, while simultaneously demonstrating no anti-proliferative activity or toxicity in human umbilical vein endothelial cells (HUVECs) at effective anti-angiogenic doses [1]. This therapeutic window between anti-angiogenic efficacy and endothelial cell cytotoxicity is a key distinguishing feature. The comparator compound 7q significantly suppressed hypoxia-induced migration of HUVEC cells at non-toxic concentrations, but tube formation data were not quantified with an IC50 in the accessible abstract [2]. Both compounds demonstrate anti-angiogenic activity with apparent selectivity windows, though neither study reported direct comparator head-to-head data.

Tube formation assay Chemoinvasion HUVEC Endothelial cell migration

In Vivo Angiogenesis: G0811 CAM Assay Validation vs. N-(Benzofuran-5-yl)aromaticsulfonamide 7q CAM Activity

G0811 inhibited in vivo angiogenesis in the chorioallantoic membrane (CAM) assay, providing whole-organism validation of its anti-angiogenic activity [1]. Compound 7q also demonstrated the ability to retard angiogenesis in the CAM model [2]. Both compounds have thus been validated in the same in vivo angiogenesis model, establishing cross-study comparability for this endpoint. However, neither study reported quantitative inhibition parameters (e.g., % inhibition at specified doses) that would enable precise potency ranking.

Chorioallantoic membrane assay In vivo angiogenesis CAM model

Structural Scaffold Differentiation: N-(Benzofuran-2-yl)propyl Linker vs. N-(Benzofuran-5-yl) Direct Attachment

The G0811 scaffold features a benzofuran-2-yl moiety connected via a three-carbon propyl linker to the sulfonamide nitrogen, whereas the N-(benzofuran-5-yl)aromaticsulfonamide series exemplified by 7q has the sulfonamide attached directly to the benzofuran-5-position without a linker [1][2]. This constitutional isomerism and linker divergence produces distinct three-dimensional pharmacophores: the propyl chain in G0811 introduces conformational flexibility and alters the spatial relationship between the benzofuran and the 4-methoxy-3-methylbenzenesulfonamide group. The benzofuran-2-yl substitution pattern in G0811 is less common among reported HIF-1α inhibitor benzofuran derivatives, most of which utilize benzofuran-5-yl or benzofuran-3-yl attachment points [2].

Scaffold hopping Benzofuran isomerism Structure-activity relationship Linker chemistry

Evidence Gap Advisory: Limited Quantitative Data Availability for Direct Potency Comparisons

A critical limitation must be acknowledged: the primary G0811 publication does not report IC50 values for HIF-1α transcriptional inhibition, VEGF secretion, tube formation, or CAM assay endpoints [1]. All quantitative comparator data cited in this guide derive from the N-(benzofuran-5-yl)aromaticsulfonamide study [2]. The differentiation claims are therefore based on mechanistic divergence (HIF-1α stability vs. transcriptional activity), scaffold topology, and qualitative phenotypic profile (HUVEC viability sparing) rather than direct potency superiority. Users requiring rank-order potency data for procurement decisions should request the full G0811 dataset from the authors or generate in-house comparator data before making substitution decisions.

Data transparency Procurement risk Assay validation

Validated Application Scenarios for N-(3-(Benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide (G0811) Based on Published Evidence


HIF-1α Protein Stability Research: Mechanistic Studies of Hypoxia Signaling

G0811 is appropriate for laboratories investigating post-translational regulation of HIF-1α stability under hypoxia, as it suppresses HIF-1α protein levels without reported transcriptional reporter activity at the concentrations tested [1]. This makes it useful for dissecting ubiquitin-proteasome pathway involvement and oxygen-sensing mechanisms upstream of HIF-1α stabilization, distinct from transcriptional inhibitors like compound 7q [1][2].

Anti-Angiogenic Phenotypic Screening with Endothelial Viability Sparing

For phenotypic screening campaigns requiring anti-angiogenic activity (tube formation inhibition, chemoinvasion blockade) without confounding HUVEC cytotoxicity, G0811 provides a documented tool compound profile [1]. The demonstrated viability window at effective anti-angiogenic doses supports its use as a reference compound in co-culture and 3D angiogenesis models where endothelial cell health must be preserved [1].

In Vivo CAM Assay Validation of HIF-1α-Dependent Angiogenesis

G0811 has been validated in the chorioallantoic membrane (CAM) assay for in vivo angiogenesis inhibition, supporting its use as a positive control or test article in whole-organism angiogenesis studies [1]. This in vivo validation distinguishes G0811 from HIF-1α inhibitors that lack published in vivo efficacy data [1].

Benzofuran-Sulfonamide SAR Library Expansion: Scaffold Hopping Reference

As a benzofuran-2-yl derivative with a propyl linker, G0811 represents a structurally distinct chemotype from the more common benzofuran-5-yl sulfonamide HIF-1α inhibitors [1][2]. It serves as a scaffold-hopping reference point for medicinal chemistry programs exploring linker length and benzofuran substitution isomerism in HIF-1α inhibitor design [2].

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.